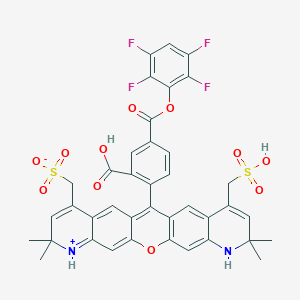
APDye 568 TFP Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
APDye 568 TFP Ester is an amine-reactive, orange fluorescent dye. It is commonly used to label proteins, antibodies, amine-modified oligonucleotides, and other amine-containing biomolecules. This compound is spectrally similar to Alexa Fluor 568 and CF 568, with absorption and emission maxima at 578 nm and 602 nm, respectively .
Méthodes De Préparation
APDye 568 TFP Ester is synthesized through a series of chemical reactions involving the introduction of a tetrafluorophenyl (TFP) ester group to the dye molecule. The TFP ester is an activated ester that reacts with primary amines to form stable amide bonds. This process typically involves the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and requires careful control of reaction conditions to ensure high purity and yield .
Analyse Des Réactions Chimiques
APDye 568 TFP Ester primarily undergoes substitution reactions where the TFP ester group reacts with primary amines. The major product of this reaction is a stable amide bond formed between the dye and the biomolecule. This reaction is typically carried out at a basic pH to enhance the reactivity of the amine group and improve the efficiency of the labeling process .
Applications De Recherche Scientifique
APDye 568 TFP Ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of fluorescently labeled compounds for various analytical techniques.
Biology: Commonly used to label proteins and antibodies for fluorescence microscopy, flow cytometry, and other imaging techniques.
Medicine: Utilized in diagnostic assays and therapeutic research to track the distribution and interaction of biomolecules.
Industry: Employed in the development of fluorescent probes and sensors for various industrial applications
Mécanisme D'action
The mechanism of action of APDye 568 TFP Ester involves the formation of a stable amide bond between the TFP ester group and the primary amines of biomolecules. This reaction is facilitated by the high reactivity of the TFP ester, which is more resistant to hydrolysis compared to other activated esters such as succinimidyl esters. This stability allows for more efficient and reproducible labeling of biomolecules .
Comparaison Avec Des Composés Similaires
APDye 568 TFP Ester is similar to other fluorescent dyes such as Alexa Fluor 568, CF 568, and DyLight 568. it offers improved resistance to hydrolysis and more efficient labeling of biomolecules. The unique properties of this compound make it a preferred choice for applications requiring high sensitivity and stability .
Similar Compounds
- Alexa Fluor 568
- CF 568
- DyLight 568
Propriétés
Formule moléculaire |
C39H30F4N2O11S2 |
|---|---|
Poids moléculaire |
842.8 g/mol |
Nom IUPAC |
[13-[2-carboxy-4-(2,3,5,6-tetrafluorophenoxy)carbonylphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-9-yl]methanesulfonate |
InChI |
InChI=1S/C39H30F4N2O11S2/c1-38(2)13-18(15-57(49,50)51)21-8-24-30(11-28(21)44-38)55-31-12-29-22(19(16-58(52,53)54)14-39(3,4)45-29)9-25(31)32(24)20-6-5-17(7-23(20)36(46)47)37(48)56-35-33(42)26(40)10-27(41)34(35)43/h5-14,44H,15-16H2,1-4H3,(H,46,47)(H,49,50,51)(H,52,53,54) |
Clé InChI |
MYAPWPXZDQBHCC-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=[NH+]C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)OC7=C(C(=CC(=C7F)F)F)F)C(=O)O)CS(=O)(=O)[O-])(C)C)CS(=O)(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


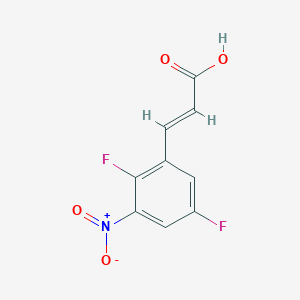
![2-[2-(2-triethoxysilylethylcarbamoylamino)ethoxy]ethyl N-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyldisulfanyl]ethyl]carbamate](/img/structure/B13726803.png)
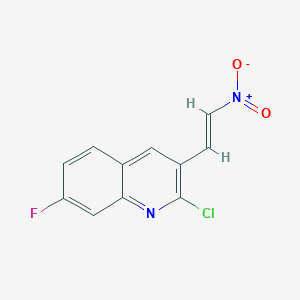
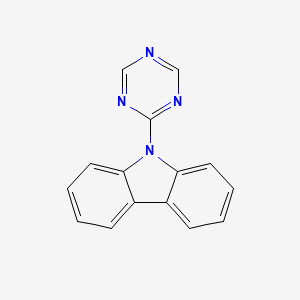

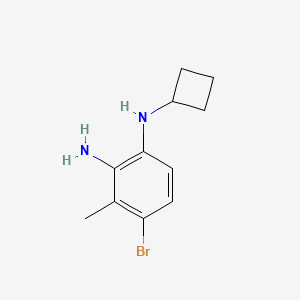
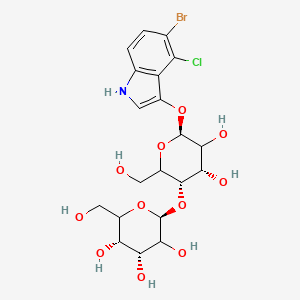
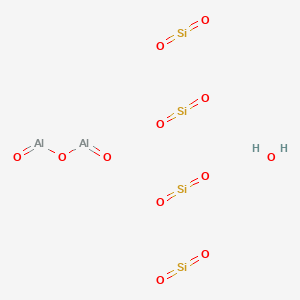

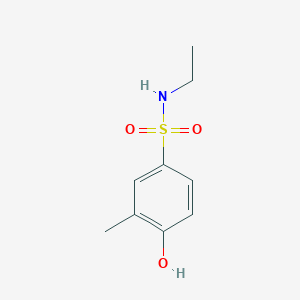
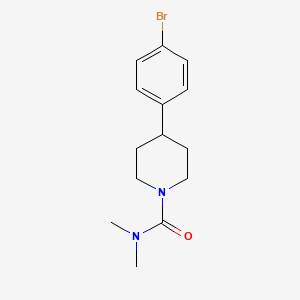
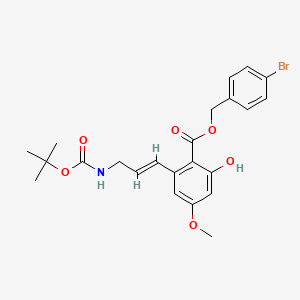
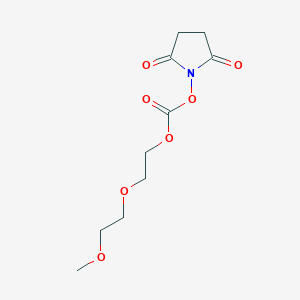
![(1R,5S)-di-tert-butyl 6-oxabicyclo[3.1.0]hexane-3,3-dicarboxylate](/img/structure/B13726871.png)
